![molecular formula C8H9N3 B1590089 2-(Ethylamino)isonicotinonitrile CAS No. 87121-58-2](/img/structure/B1590089.png)
2-(Ethylamino)isonicotinonitrile
Overview
Description
2-(Ethylamino)isonicotinonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2H2,1H3,(H,10,11)
. This indicates the presence of an ethylamino group and a nitrile group in the isonicotinonitrile structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 83-86°C . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Anticancer Assessment
The compound 2-(Ethylamino)isonicotinonitrile serves as a starting material in synthesizing various derivatives with potential anticancer properties. For instance, the synthesis of pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others, has been studied for their anticancer efficacy (Mansour et al., 2021).
Influence on Purine Metabolism
In biomedical research, derivatives of this compound, such as 2-ethylamino-1, 3, 4-thiadiazole, have been shown to influence purine metabolism in developing chick embryos. This research provides insights into the biochemical pathways influenced by these compounds (Krakoff, 1964).
Environmental Degradation Studies
The compound and its derivatives are used in environmental science, particularly in the study of pesticide degradation. For example, research on the degradation of atrazine, a pesticide with a similar structure, helps understand the environmental impact and breakdown processes of such chemicals (Nélieu et al., 2000).
Alzheimer’s Disease Research
In neuroscientific research, derivatives of this compound, such as [18F]FDDNP, are used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, advancing our understanding of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Agricultural Applications
In agriculture, compounds similar to this compound, such as atrazine, are studied for their effects on plant growth and soil health. Research in this field helps understand the broader implications of using such chemicals in agriculture (Penner & Early, 1972).
Coordination Chemistry
The compound is also significant in coordination chemistry, where its derivatives are used to synthesize and characterize new coordination polymers with potential applications in materials science (Chen et al., 2002).
Safety and Hazards
2-(Ethylamino)isonicotinonitrile is classified as a hazardous substance. It is a solid that can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Safety measures include wearing protective clothing and eye protection, and using the substance only in well-ventilated areas .
Future Directions
properties
IUPAC Name |
2-(ethylamino)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJCFTFAVGJRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521848 | |
Record name | 2-(Ethylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87121-58-2 | |
Record name | 2-(Ethylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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